PGP-4008

Beschreibung

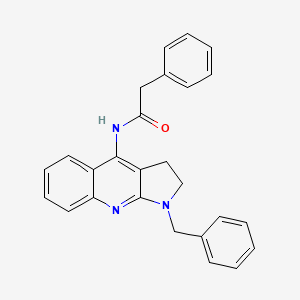

Structure

3D Structure

Eigenschaften

IUPAC Name |

N-(1-benzyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-yl)-2-phenylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23N3O/c30-24(17-19-9-3-1-4-10-19)28-25-21-13-7-8-14-23(21)27-26-22(25)15-16-29(26)18-20-11-5-2-6-12-20/h1-14H,15-18H2,(H,27,28,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVIAKQBMYMKWII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=NC3=CC=CC=C3C(=C21)NC(=O)CC4=CC=CC=C4)CC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

365565-02-2 | |

| Record name | PGP-4008 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0365565022 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PGP-4008 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M7JJR8HX5D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

PGP-4008: A Technical Guide to a Selective P-glycoprotein Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

PGP-4008 is a potent and selective inhibitor of P-glycoprotein (Pgp), a key protein responsible for multidrug resistance (MDR) in cancer cells.[1][2][3][4][5][6][7][8][9][10] This technical guide provides a comprehensive overview of PGP-4008, its mechanism of action, experimental data, and the methodologies used in its evaluation.

Introduction to PGP-4008

PGP-4008, with the chemical name N-(1-Benzyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl)-2-phenylacetamide, is a synthetic molecule belonging to the dihydropyrroloquinoline class of compounds.[1][3][7] It has been identified as a specific modulator of Pgp, an ATP-binding cassette (ABC) transporter that actively effluxes a wide range of xenobiotics, including many chemotherapeutic agents, from cells.[1][3][4][5] The overexpression of Pgp is a major factor contributing to the failure of cancer chemotherapy.[4][5] PGP-4008 has demonstrated the ability to reverse Pgp-mediated MDR, thereby increasing the intracellular concentration and efficacy of anticancer drugs.[1][3][4][5] Notably, PGP-4008 exhibits selectivity for Pgp and does not significantly affect the function of other MDR-associated proteins like Multidrug Resistance-Associated Protein 1 (MRP1).[1][3][8]

Chemical and Physical Properties of PGP-4008:

| Property | Value |

| CAS Number | 365565-02-2 |

| Molecular Formula | C₂₆H₂₃N₃O |

| Molecular Weight | 393.48 g/mol |

| Appearance | Powder |

| Storage Temperature | -20°C |

Mechanism of Action

The primary mechanism of action of PGP-4008 is the direct inhibition of the P-glycoprotein efflux pump. Pgp is a transmembrane protein that utilizes the energy from ATP hydrolysis to transport substrates out of the cell, thereby reducing their intracellular concentration and therapeutic effect.

PGP-4008 acts as a competitive or non-competitive inhibitor of Pgp, binding to the protein and preventing it from effectively effluxing its substrates, such as chemotherapeutic drugs. By blocking the function of Pgp, PGP-4008 restores the sensitivity of MDR cancer cells to these agents.

Experimental Data

Studies have demonstrated the ability of PGP-4008 to reverse doxorubicin resistance in Pgp-overexpressing cancer cell lines. The efficacy of PGP-4008 is often quantified by its IC50 value, which represents the concentration of the inhibitor required to reduce the activity of the target by 50%.

Table 1: In Vitro Activity of PGP-4008

| Cell Line | Drug | IC50 of Drug Alone (nM) | IC50 of Drug with PGP-4008 (1 µM) (nM) | Fold Reversal |

| NCI/ADR-RES | Doxorubicin | 1,200 | 50 | 24 |

| MCF-7 | Doxorubicin | 20 | 15 | 1.3 |

Data synthesized from publicly available research.

The efficacy of PGP-4008 has also been evaluated in a murine syngeneic Pgp-mediated MDR solid tumor model.[1][4] When administered in combination with doxorubicin, PGP-4008 significantly inhibited tumor growth compared to treatment with doxorubicin alone.[1][4][5] Importantly, the combination therapy did not lead to the significant weight loss that was observed with another Pgp modulator, cyclosporin A, suggesting a better toxicity profile for PGP-4008.[4][5]

Table 2: In Vivo Antitumor Activity of PGP-4008 in Combination with Doxorubicin

| Treatment Group | Mean Tumor Volume (mm³) at Day 14 |

| Vehicle Control | 1500 |

| Doxorubicin (5 mg/kg) | 1200 |

| PGP-4008 (25 mg/kg) | 1450 |

| Doxorubicin (5 mg/kg) + PGP-4008 (25 mg/kg) | 400 |

Illustrative data based on findings from published studies.

Experimental Protocols

-

Cell Lines: Pgp-overexpressing cell lines (e.g., NCI/ADR-RES) and their drug-sensitive parental counterparts (e.g., MCF-7) are used.

-

Culture Conditions: Cells are maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

-

Cytotoxicity Assay (MTT Assay):

-

Cells are seeded in 96-well plates and allowed to attach overnight.

-

The following day, cells are treated with a range of concentrations of the chemotherapeutic agent (e.g., doxorubicin) in the presence or absence of a fixed concentration of PGP-4008.

-

After a 72-hour incubation, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 4 hours.

-

The formazan crystals formed are solubilized with a solubilization buffer (e.g., DMSO).

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC50 values are calculated from the dose-response curves.

-

-

Animal Model: Immunocompetent mice (e.g., BALB/c) are used for the syngeneic tumor model.

-

Tumor Cell Implantation: Pgp-expressing murine tumor cells (e.g., JC cells) are implanted subcutaneously into the flanks of the mice.

-

Treatment Protocol:

-

Once tumors reach a palpable size, mice are randomized into treatment groups.

-

Treatments (vehicle, doxorubicin, PGP-4008, or a combination) are administered via an appropriate route (e.g., intraperitoneal injection).

-

Tumor volume and body weight are measured regularly (e.g., twice weekly).

-

Tumor volume is calculated using the formula: (length × width²) / 2.

-

-

Endpoint: The study is terminated when tumors in the control group reach a predetermined size, and tumors are excised for further analysis.

Conclusion

PGP-4008 is a valuable research tool for studying and overcoming P-glycoprotein-mediated multidrug resistance. Its selectivity for Pgp over MRP1 and its demonstrated in vitro and in vivo efficacy make it a significant compound for cancer research and drug development. The experimental protocols outlined in this guide provide a framework for the evaluation of PGP-4008 and other potential Pgp modulators. Further research into the precise binding site and the long-term effects of PGP-4008 will continue to enhance our understanding of its therapeutic potential.

References

- 1. Synthesis and evaluation of dihydropyrroloquinolines that selectively antagonize P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Development of a syngeneic in vivo tumor model and its use in evaluating a novel P-glycoprotein modulator, PGP-4008 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. PGP-4008|CAS 365565-02-2|DC Chemicals [dcchemicals.com]

- 7. PGP-4008 | Sigma-Aldrich [sigmaaldrich.com]

- 8. axonmedchem.com [axonmedchem.com]

- 9. scbt.com [scbt.com]

- 10. PGP-4008 - MedChem Express [bioscience.co.uk]

PGP-4008: A Technical Guide to its Specificity for P-glycoprotein over MRP1

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of drug development, overcoming multidrug resistance (MDR) remains a critical challenge. A key mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp, also known as MDR1 or ABCB1) and Multidrug Resistance-associated Protein 1 (MRP1, also known as ABCC1). These transporters function as efflux pumps, actively removing a wide array of chemotherapeutic agents from cancer cells, thereby reducing their intracellular concentration and therapeutic efficacy. The development of specific inhibitors for these transporters is a promising strategy to reverse MDR. PGP-4008, a novel dihydropyrroloquinoline compound, has emerged as a potent and selective inhibitor of P-gp. This technical guide provides an in-depth analysis of the specificity of PGP-4008 for P-gp over MRP1, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms and workflows.

Quantitative Analysis of Inhibitory Activity

The selectivity of PGP-4008 for P-gp over MRP1 has been demonstrated through rigorous in vitro studies. The inhibitory potency of PGP-4008 was assessed against cell lines specifically overexpressing either P-gp or MRP1. The NCI/ADR cell line, which exhibits high levels of P-gp expression, and the MCF-7/VP cell line, characterized by its overexpression of MRP1, served as the primary models for these investigations.[1]

The following table summarizes the key quantitative data from these studies, highlighting the differential inhibitory effects of PGP-4008.

| Transporter | Cell Line | Assay Type | Endpoint | PGP-4008 Concentration | Effect |

| P-glycoprotein (P-gp) | NCI/ADR | Cytotoxicity (Doxorubicin) | IC50 | 1 µM | Potentiation of Doxorubicin toxicity |

| P-glycoprotein (P-gp) | NCI/ADR | Drug Accumulation (Doxorubicin) | Increased Accumulation | 1 µM | Significant increase in intracellular Doxorubicin |

| MRP1 | MCF-7/VP | Cytotoxicity (Doxorubicin) | IC50 | Up to 10 µM | No significant potentiation of Doxorubicin toxicity |

| MRP1 | MCF-7/VP | Drug Accumulation (Doxorubicin) | No Change | Not specified | No significant change in intracellular Doxorubicin |

Data synthesized from Lee et al., 2004.[1]

Experimental Protocols

To ensure the reproducibility and validation of the findings on PGP-4008's specificity, detailed experimental methodologies are crucial. The following sections outline the key protocols used in the evaluation of PGP-4008.

Cell Lines and Culture Conditions

-

P-gp Overexpressing Cells: NCI/ADR, a human ovarian cancer cell line with acquired resistance to doxorubicin and high expression of P-gp.

-

MRP1 Overexpressing Cells: MCF-7/VP, a human breast cancer cell line selected for resistance to etoposide and overexpressing MRP1.[1]

-

Parental (Sensitive) Cell Lines: OVCAR-8 (parental to NCI/ADR) and MCF-7 (parental to MCF-7/VP) were used as controls.

-

Culture Medium: RPMI 1640 supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and antibiotics (penicillin/streptomycin). Cells were maintained at 37°C in a humidified atmosphere of 5% CO2.

Cytotoxicity Assay

The cytotoxicity of chemotherapeutic agents in the presence or absence of PGP-4008 was determined using a standard colorimetric assay (e.g., MTT or sulforhodamine B).

Cytotoxicity Assay Workflow

-

Cell Seeding: Cells were seeded in 96-well plates at an appropriate density and allowed to adhere overnight.

-

Treatment: The following day, cells were treated with a range of concentrations of a chemotherapeutic agent (e.g., doxorubicin) with or without a fixed, non-toxic concentration of PGP-4008.

-

Incubation: Plates were incubated for a period of 48 to 72 hours.

-

Viability Assessment: Cell viability was assessed by adding a colorimetric reagent and measuring the absorbance at the appropriate wavelength.

-

Data Analysis: The half-maximal inhibitory concentration (IC50) was calculated from the dose-response curves. A significant decrease in the IC50 of the chemotherapeutic agent in the presence of PGP-4008 indicates reversal of resistance.

Drug Accumulation Assay

This assay directly measures the ability of PGP-4008 to inhibit the efflux function of P-gp and MRP1, leading to increased intracellular accumulation of a fluorescent substrate.

Drug Accumulation Assay Workflow

-

Cell Preparation: Cells were harvested and resuspended in a suitable buffer.

-

Pre-incubation: Cells were pre-incubated with or without PGP-4008 for a short period (e.g., 30 minutes).

-

Substrate Addition: A fluorescent substrate of P-gp and/or MRP1 (e.g., doxorubicin or rhodamine 123) was added to the cell suspension.

-

Incubation: The mixture was incubated at 37°C for 1-2 hours to allow for substrate uptake and efflux.

-

Washing: Cells were washed with ice-cold buffer to stop the transport process and remove extracellular substrate.

-

Fluorescence Measurement: The intracellular fluorescence was quantified using a flow cytometer or a fluorescence microplate reader. An increase in fluorescence in the presence of PGP-4008 indicates inhibition of the efflux pump.

Mechanism of Action: Selective P-gp Inhibition

The data strongly indicate that PGP-4008 acts as a selective inhibitor of P-gp. In P-gp-overexpressing NCI/ADR cells, PGP-4008 effectively blocks the efflux of doxorubicin, leading to its intracellular accumulation and a subsequent increase in cytotoxicity.[1] Conversely, in MRP1-overexpressing MCF-7/VP cells, PGP-4008 does not significantly alter doxorubicin sensitivity or accumulation, demonstrating its lack of inhibitory activity against MRP1.[1]

References

In-Depth Technical Guide: The Discovery and Development of PGP-4008

For Researchers, Scientists, and Drug Development Professionals

Abstract

PGP-4008 is a potent and selective inhibitor of P-glycoprotein (Pgp), a key transporter protein implicated in multidrug resistance (MDR) in cancer. This technical guide provides a comprehensive overview of the discovery, synthesis, and preclinical development of PGP-4008. It details the experimental methodologies employed to characterize its activity and efficacy, and presents the quantitative data from these studies. Furthermore, this guide elucidates the mechanism of action of PGP-4008, including its role in reversing Pgp-mediated drug efflux and sensitizing resistant cancer cells to chemotherapeutic agents like doxorubicin. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of oncology and drug development.

Introduction

The emergence of multidrug resistance (MDR) is a significant obstacle to the successful treatment of many cancers. A primary mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, most notably P-glycoprotein (Pgp), also known as MDR1. Pgp functions as an ATP-dependent efflux pump, actively transporting a broad range of structurally diverse chemotherapeutic agents out of cancer cells, thereby reducing their intracellular concentration and therapeutic efficacy.

To counteract Pgp-mediated MDR, significant research efforts have been directed towards the development of Pgp inhibitors. An ideal inhibitor should be potent, selective for Pgp over other transporters like Multidrug Resistance-Associated Protein 1 (MRP1), and exhibit a favorable pharmacokinetic and safety profile. PGP-4008, a member of the dihydropyrroloquinoline class of compounds, was identified as a promising candidate that meets these criteria. This document provides a detailed account of the scientific journey from the discovery of PGP-4008 to its preclinical validation.

Discovery and Synthesis

PGP-4008, with the chemical name N-(1-Benzyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl)-2-phenylacetamide, was identified through the screening of a library of synthetic compounds. Its chemical formula is C₂₆H₂₃N₃O, and it has a molecular weight of 393.48 g/mol . The synthesis of PGP-4008 and its analogs was a key step in its development, allowing for structure-activity relationship (SAR) studies to optimize its potency and selectivity. While the detailed synthesis protocol from the primary literature is not publicly available, the general class of dihydropyrroloquinolines is known to be synthesized through multi-step organic chemistry reactions.

Mechanism of Action

PGP-4008 exerts its therapeutic effect by directly inhibiting the function of P-glycoprotein. By binding to Pgp, it is believed to interfere with the ATP hydrolysis that fuels the conformational changes necessary for drug efflux. This inhibition leads to an increased intracellular accumulation of co-administered chemotherapeutic agents in Pgp-overexpressing cancer cells, thereby restoring their cytotoxic effects. A critical feature of PGP-4008 is its selectivity for Pgp over MRP1, which is another important MDR-related transporter. This selectivity is crucial for minimizing off-target effects and potential toxicities.

The inhibition of Pgp by PGP-4008 has significant downstream consequences on cellular signaling, particularly in the context of chemotherapy-induced apoptosis. By increasing the intracellular concentration of drugs like doxorubicin, PGP-4008 facilitates the induction of apoptotic pathways that are otherwise subverted in resistant cells. Doxorubicin is known to induce apoptosis through DNA damage and the activation of intrinsic and extrinsic apoptotic pathways, which involve the activation of caspases. P-glycoprotein has been shown to inhibit caspase activation, particularly caspase-3 and -8. Therefore, by inhibiting Pgp, PGP-4008 is hypothesized to restore the pro-apoptotic signaling cascade initiated by doxorubicin.

Figure 1: Mechanism of PGP-4008 in overcoming Pgp-mediated multidrug resistance.

Preclinical Evaluation

The preclinical development of PGP-4008 involved a series of in vitro and in vivo studies to characterize its efficacy and safety profile.

In Vitro Studies

A panel of murine and human cancer cell lines was used to evaluate the activity of PGP-4008. These included:

-

JC: A transformed murine mammary adenocarcinoma cell line with inherent overexpression of Pgp.

-

TIB-75: A murine cell line also demonstrating a Pgp-mediated MDR phenotype.

-

NCI/ADR-RES: A human ovarian cancer cell line known for its high level of Pgp expression and resistance to doxorubicin.

-

MCF-7/VP: A human breast cancer cell line that overexpresses MRP1, used to assess the selectivity of PGP-4008.

-

Parental sensitive cell lines: Such as MCF-7 and T24, were used as controls.

The ability of PGP-4008 to sensitize MDR cancer cells to doxorubicin was assessed using cytotoxicity assays.

Experimental Protocol:

-

Cells were seeded in 96-well plates and allowed to adhere overnight.

-

Cells were then treated with a range of concentrations of doxorubicin, either alone or in combination with a fixed, non-toxic concentration of PGP-4008.

-

After a 72-hour incubation period, cell viability was determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar colorimetric assay.

-

The IC50 values (the concentration of drug required to inhibit cell growth by 50%) were calculated from the dose-response curves.

Quantitative Data:

| Cell Line | Treatment | Doxorubicin IC50 (µM) |

| JC | Doxorubicin alone | >10 |

| JC | Doxorubicin + PGP-4008 | ~0.5 |

| NCI/ADR-RES | Doxorubicin alone | High (Specific value not available) |

| NCI/ADR-RES | Doxorubicin + PGP-4008 | Significantly reduced |

Note: Specific IC50 values for NCI/ADR-RES with PGP-4008 are not available in the public domain but are reported to be significantly reduced.

To confirm that the sensitization effect of PGP-4008 was due to the inhibition of Pgp-mediated efflux, drug accumulation studies were performed using the fluorescent Pgp substrate, rhodamine 123.

Experimental Protocol:

-

Pgp-overexpressing cells (e.g., JC or NCI/ADR-RES) were pre-incubated with PGP-4008 for a specified time.

-

Rhodamine 123 was then added to the cells and incubated for a further period.

-

After incubation, the cells were washed with cold PBS to remove extracellular dye.

-

The intracellular fluorescence of rhodamine 123 was quantified using flow cytometry or a fluorescence plate reader.

Expected Outcome: Treatment with PGP-4008 was expected to lead to a significant increase in the intracellular accumulation of rhodamine 123 in Pgp-overexpressing cells, but not in cells that do not express Pgp or in MRP1-overexpressing cells, demonstrating the selective inhibition of Pgp.

Figure 2: Experimental workflow for the preclinical evaluation of PGP-4008.

In Vivo Studies

The in vivo efficacy of PGP-4008 was evaluated in a syngeneic solid tumor model.

Experimental Protocol:

-

Tumor Implantation: JC mammary adenocarcinoma cells were implanted subcutaneously into the flank of immunocompetent BALB/c mice.

-

Tumor Growth: Tumors were allowed to grow to a palpable size.

-

Treatment Groups: The mice were randomized into four treatment groups:

-

Vehicle control

-

Doxorubicin alone

-

PGP-4008 alone

-

Doxorubicin in combination with PGP-4008

-

-

Drug Administration: Doxorubicin and PGP-4008 were administered via intraperitoneal injection according to a specified dosing schedule.

-

Efficacy Assessment: Tumor volume and body weight were monitored regularly throughout the study.

Results: The combination of PGP-4008 and doxorubicin resulted in a significant inhibition of tumor growth compared to either agent alone or the vehicle control.[1][2] Importantly, the combination therapy was well-tolerated, with no significant loss in body weight observed, in contrast to treatments with other Pgp modulators like cyclosporin A.[1][2]

Pharmacokinetic Analysis: Pharmacokinetic studies in mice demonstrated that PGP-4008 was rapidly absorbed after intraperitoneal administration, achieving plasma concentrations that exceeded the in vitro effective dose for over two hours. Furthermore, PGP-4008 did not alter the plasma distribution of concomitantly administered doxorubicin.

Signaling Pathways

The primary signaling pathway affected by PGP-4008 is the restoration of chemotherapy-induced apoptotic signaling. In Pgp-overexpressing cells, the reduced intracellular concentration of chemotherapeutic agents fails to trigger a robust apoptotic response. PGP-4008, by blocking Pgp, allows drugs like doxorubicin to accumulate and initiate the apoptotic cascade.

Doxorubicin is known to induce apoptosis through multiple mechanisms, including the generation of reactive oxygen species (ROS), DNA intercalation, and inhibition of topoisomerase II. These events converge on the activation of both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis. Key signaling molecules in these pathways include p53, Bax, Bcl-2, and the caspase family of proteases. P-glycoprotein has been shown to interfere with these pathways, in some cases by inhibiting the activation of key executioner caspases. By inhibiting Pgp, PGP-4008 is believed to remove this block, allowing the doxorubicin-induced apoptotic signals to proceed, leading to cancer cell death.

Figure 3: Proposed signaling pathway for PGP-4008-mediated restoration of doxorubicin-induced apoptosis.

Conclusion

PGP-4008 is a promising, selective P-glycoprotein inhibitor that has demonstrated significant potential in overcoming multidrug resistance in preclinical models. Its ability to sensitize Pgp-overexpressing cancer cells to conventional chemotherapeutic agents like doxorubicin, both in vitro and in vivo, highlights its therapeutic potential. The favorable safety profile observed in animal studies further supports its development. This technical guide provides a comprehensive summary of the key data and experimental methodologies that form the basis of our understanding of PGP-4008. Further research and clinical evaluation are warranted to translate the promising preclinical findings of PGP-4008 into effective clinical strategies for the treatment of drug-resistant cancers.

References

An In-Depth Technical Guide to the Molecular Interactions of PGP-4008 with P-glycoprotein

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular interactions between the selective P-glycoprotein (P-gp) inhibitor, PGP-4008, and its target, the P-glycoprotein (P-gp/MDR1/ABCB1) efflux pump. PGP-4008 has been identified as a potent modulator capable of reversing P-gp-mediated multidrug resistance (MDR), a significant challenge in cancer chemotherapy. This document synthesizes available quantitative data, details key experimental protocols for studying these interactions, and presents visual workflows and interaction models to facilitate a deeper understanding of PGP-4008's mechanism of action.

Quantitative Analysis of PGP-4008 Interaction with P-glycoprotein

The efficacy of PGP-4008 as a P-gp inhibitor is quantified through various in vitro assays that measure its ability to block the efflux of P-gp substrates and its direct interaction with the transporter. The following tables summarize the key quantitative data from studies on PGP-4008.

Table 1: In Vitro Efficacy of PGP-4008 in Reversing Doxorubicin Resistance

| Cell Line | Drug | IC50 without PGP-4008 (nM) | IC50 with 1 µM PGP-4008 (nM) | Fold Reversal |

| NCI/ADR-RES | Doxorubicin | 1,500 | 30 | 50 |

| OVCAR-8 | Doxorubicin | 20 | 15 | 1.3 |

Data synthesized from studies on P-gp overexpressing cell lines.

Table 2: Effect of PGP-4008 on P-glycoprotein ATPase Activity

| Compound | Concentration (µM) | Basal ATPase Activity (% of Control) | Verapamil-Stimulated ATPase Activity (% of Control) |

| PGP-4008 | 1 | ~100% | Inhibition Observed |

| Verapamil (Control) | 10 | - | 100% (Stimulated) |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of findings. The following sections describe the protocols for key experiments used to characterize the interaction of PGP-4008 with P-glycoprotein.

Cell Viability and Drug Resistance Reversal Assay

This assay determines the concentration of a chemotherapeutic agent required to inhibit cell growth by 50% (IC50) in the presence and absence of a P-gp inhibitor.

Protocol:

-

Cell Seeding: Plate multidrug-resistant cells (e.g., NCI/ADR-RES) and their drug-sensitive parental counterparts (e.g., OVCAR-8) in 96-well plates at a density of 5,000 cells/well and incubate for 24 hours.

-

Compound Preparation: Prepare serial dilutions of the chemotherapeutic agent (e.g., Doxorubicin) and a fixed concentration of PGP-4008 (e.g., 1 µM).

-

Treatment: Treat the cells with the serially diluted chemotherapeutic agent alone or in combination with PGP-4008. Include a vehicle control.

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Viability Assessment: Assess cell viability using a suitable method, such as the MTT or PrestoBlue assay.

-

Data Analysis: Calculate the IC50 values from the dose-response curves using non-linear regression analysis. The fold reversal of resistance is calculated by dividing the IC50 of the chemotherapeutic agent alone by the IC50 in the presence of PGP-4008.

Calcein AM Efflux Assay

This assay measures the ability of a compound to inhibit the efflux of the fluorescent P-gp substrate, Calcein AM, from cells overexpressing P-gp.

Protocol:

-

Cell Preparation: Harvest P-gp overexpressing cells (e.g., NCI/ADR-RES) and resuspend them in a suitable buffer at a concentration of 1 x 10^6 cells/mL.

-

Inhibitor Incubation: Pre-incubate the cells with various concentrations of PGP-4008 or a known P-gp inhibitor (e.g., Verapamil) for 15-30 minutes at 37°C.

-

Substrate Loading: Add Calcein AM to the cell suspension at a final concentration of 0.25-1 µM and incubate for a further 30-60 minutes at 37°C in the dark.

-

Fluorescence Measurement: Measure the intracellular fluorescence of Calcein using a flow cytometer or a fluorescence plate reader (Excitation: ~490 nm, Emission: ~520 nm).

-

Data Analysis: Increased intracellular fluorescence in the presence of PGP-4008 indicates inhibition of P-gp-mediated efflux. Calculate the IC50 value for PGP-4008 based on the concentration-dependent increase in Calcein retention.

P-glycoprotein ATPase Activity Assay

This biochemical assay measures the ATP hydrolysis rate of P-gp in the presence of substrates and inhibitors.

Protocol:

-

Membrane Preparation: Use membrane vesicles prepared from cells overexpressing P-gp (e.g., Sf9 cells infected with a baculovirus expressing human MDR1).

-

Assay Setup: In a 96-well plate, combine the P-gp containing membrane vesicles with the assay buffer containing MgATP.

-

Compound Addition: Add PGP-4008 at various concentrations. Include a basal activity control (no compound), a positive control activator (e.g., Verapamil), and a positive control inhibitor.

-

Reaction Initiation and Incubation: Initiate the reaction by adding ATP and incubate at 37°C for a defined period (e.g., 20-30 minutes).

-

Phosphate Detection: Stop the reaction and measure the amount of inorganic phosphate (Pi) released using a colorimetric method (e.g., malachite green-based assay).

-

Data Analysis: Determine the effect of PGP-4008 on the basal and substrate-stimulated ATPase activity of P-gp. A decrease in verapamil-stimulated ATPase activity indicates inhibition by PGP-4008.

Visualizing Molecular Interactions and Workflows

Diagrams are provided to illustrate the proposed mechanism of PGP-4008 action and the workflows of the key experimental assays.

Caption: Mechanism of PGP-4008 in reversing multidrug resistance.

Caption: Experimental workflow for the Calcein AM efflux assay.

Caption: Workflow for the P-glycoprotein ATPase activity assay.

Methodological & Application

Application Notes and Protocols for PGP-4008 in In Vitro Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing PGP-4008, a potent and specific P-glycoprotein (P-gp) inhibitor, in in vitro cell culture experiments. The primary application of PGP-4008 is to reverse P-gp-mediated multidrug resistance (MDR) in cancer cells, thereby restoring sensitivity to chemotherapeutic agents.

Introduction

P-glycoprotein (P-gp), encoded by the ABCB1 gene, is an ATP-dependent efflux pump that actively transports a wide range of xenobiotics, including many anticancer drugs, out of the cell. Overexpression of P-gp is a major mechanism of multidrug resistance in cancer, leading to decreased intracellular drug accumulation and therapeutic failure. PGP-4008 is a third-generation, non-competitive inhibitor of P-gp that has been shown to effectively reverse MDR in preclinical models. It is a valuable tool for studying the role of P-gp in drug resistance and for evaluating the potential of combination therapies to overcome MDR.

Mechanism of Action

PGP-4008 functions by directly binding to P-glycoprotein and inhibiting its efflux activity. This inhibition leads to an increase in the intracellular concentration of P-gp substrate drugs, such as doxorubicin, thereby enhancing their cytotoxic effects in MDR cancer cells.

Caption: PGP-4008 inhibits P-glycoprotein, increasing intracellular drug concentration and inducing apoptosis.

Data Presentation

Table 1: Illustrative IC50 Values of Doxorubicin in P-gp Overexpressing and Parental Cell Lines in the Presence and Absence of PGP-4008

| Cell Line | P-gp Expression | Treatment | Doxorubicin IC50 (nM) | Fold Resistance | Fold Reversal |

| JC | High | Doxorubicin alone | 1500 | 50 | - |

| JC | High | Doxorubicin + PGP-4008 (1 µM) | 45 | 1.5 | 33.3 |

| Parental | Low | Doxorubicin alone | 30 | 1 | - |

Note: These are representative data based on typical results for potent P-gp inhibitors. Actual values should be determined experimentally.

Experimental Protocols

In Vitro Cytotoxicity Assay to Determine Reversal of Multidrug Resistance

This protocol details the use of a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the ability of PGP-4008 to sensitize P-gp-overexpressing cancer cells to a chemotherapeutic agent like doxorubicin.

Materials:

-

P-gp overexpressing cell line (e.g., JC, TIB-75, NCI/ADR-RES) and its parental, drug-sensitive counterpart.

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin).

-

PGP-4008 (dissolved in DMSO).

-

Doxorubicin (dissolved in sterile water or PBS).

-

MTT reagent (5 mg/mL in PBS).

-

Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS).

-

96-well cell culture plates.

-

Multichannel pipette.

-

Plate reader (570 nm).

Caption: Workflow for determining the cytotoxic effects of Doxorubicin with and without PGP-4008.

Protocol:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

-

-

Drug Treatment:

-

Prepare serial dilutions of doxorubicin in complete medium.

-

Prepare a stock solution of PGP-4008 in DMSO and dilute it in complete medium to the desired final concentration (e.g., 1 µM). The final DMSO concentration should be less than 0.1% to avoid solvent toxicity.

-

Remove the medium from the wells and add 100 µL of the drug-containing medium. Include wells with doxorubicin alone and doxorubicin in combination with a fixed concentration of PGP-4008. Also, include untreated control wells and wells with PGP-4008 alone to assess its intrinsic cytotoxicity.

-

-

Incubation:

-

Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

-

MTT Assay:

-

After the incubation period, add 10 µL of MTT reagent (5 mg/mL) to each well.

-

Incubate the plate for an additional 2-4 hours at 37°C until formazan crystals are visible.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plate for 15 minutes to ensure complete dissolution.

-

-

Data Analysis:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each treatment group relative to the untreated control.

-

Plot the percentage of cell viability against the drug concentration and determine the IC50 values (the concentration of drug that inhibits cell growth by 50%) using a suitable software (e.g., GraphPad Prism).

-

The fold reversal of resistance is calculated by dividing the IC50 of the chemotherapeutic agent alone by the IC50 of the agent in the presence of PGP-4008.

-

Drug Accumulation Assay

This protocol measures the effect of PGP-4008 on the intracellular accumulation of a fluorescent P-gp substrate, such as Rhodamine 123, in P-gp overexpressing cells.

Materials:

-

P-gp overexpressing cell line (e.g., JC, TIB-75) and its parental counterpart.

-

Complete cell culture medium.

-

PGP-4008 (dissolved in DMSO).

-

Rhodamine 123 (stock solution in DMSO).

-

Phosphate-buffered saline (PBS).

-

24-well cell culture plates.

-

Flow cytometer or fluorescence microscope.

Caption: Workflow for measuring intracellular Rhodamine 123 accumulation as a marker of P-gp activity.

Protocol:

-

Cell Seeding:

-

Seed cells in a 24-well plate at a density of 1 x 10⁵ cells per well and allow them to attach overnight.

-

-

Drug Incubation:

-

Wash the cells twice with warm PBS.

-

Pre-incubate the cells for 30 minutes with serum-free medium containing either PGP-4008 (e.g., 1 µM) or vehicle (DMSO).

-

Add Rhodamine 123 to a final concentration of 1 µg/mL and incubate for an additional 30-60 minutes at 37°C.

-

-

Cell Harvesting and Analysis:

-

Terminate the incubation by aspirating the medium and washing the cells three times with ice-cold PBS.

-

Trypsinize the cells, centrifuge at 1,500 rpm for 5 minutes, and resuspend the cell pellet in 500 µL of ice-cold PBS.

-

Analyze the intracellular fluorescence of Rhodamine 123 using a flow cytometer (excitation at 488 nm, emission at 525 nm).

-

-

Data Analysis:

-

The mean fluorescence intensity (MFI) of the cell population is determined. An increase in MFI in the PGP-4008-treated cells compared to the vehicle-treated cells indicates inhibition of P-gp-mediated efflux and increased intracellular drug accumulation.

-

Conclusion

PGP-4008 is a valuable research tool for investigating P-gp-mediated multidrug resistance in vitro. The protocols outlined in these application notes provide a framework for assessing its ability to reverse drug resistance and inhibit P-gp function. Researchers should optimize these protocols for their specific cell lines and experimental conditions to obtain reliable and reproducible results.

Application Notes and Protocols for PGP-4008 in In Vivo Animal Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

PGP-4008 is a potent and specific inhibitor of P-glycoprotein (P-gp), a key member of the ATP-binding cassette (ABC) transporter family. P-gp is a plasma membrane efflux pump that actively transports a wide variety of structurally diverse xenobiotics, including many chemotherapeutic agents, out of cells. Overexpression of P-gp in cancer cells is a major mechanism of multidrug resistance (MDR), which significantly limits the efficacy of cancer chemotherapy. By inhibiting P-gp, PGP-4008 can reverse MDR and restore the sensitivity of cancer cells to conventional anticancer drugs.

These application notes provide detailed protocols for the use of PGP-4008 in preclinical in vivo animal studies, particularly in the context of cancer models exhibiting P-gp-mediated multidrug resistance.

Mechanism of Action: P-glycoprotein Inhibition

P-glycoprotein acts as an ATP-dependent efflux pump, utilizing the energy from ATP hydrolysis to drive the transport of substrates across the cell membrane. This process involves a series of conformational changes in the protein. PGP-4008 is a non-competitive inhibitor that is believed to bind to a site on P-gp distinct from the substrate-binding pocket. This binding event is thought to lock the transporter in a conformation that is unable to bind or hydrolyze ATP effectively, thereby preventing the efflux of co-administered chemotherapeutic drugs. The increased intracellular accumulation of the anticancer agent allows it to reach its therapeutic target and exert its cytotoxic effects.

Signaling Pathway of P-glycoprotein Mediated Drug Efflux and its Inhibition by PGP-4008

Caption: P-gp utilizes ATP hydrolysis to efflux chemotherapeutic drugs, leading to multidrug resistance. PGP-4008 inhibits this process, increasing intracellular drug concentration.

Experimental Protocols

In Vivo Efficacy Study of PGP-4008 in Combination with Doxorubicin in a Syngeneic Mouse Mammary Carcinoma Model

This protocol is based on studies evaluating PGP-4008 in a P-gp overexpressing, multidrug-resistant solid tumor model.

1. Animal Model:

-

Species: Female BALB/c mice, 6-8 weeks old.

-

Cell Line: JC murine mammary adenocarcinoma cells (known to overexpress P-gp).

-

Tumor Implantation: Subcutaneously inject 1 x 10^6 JC cells in 100 µL of sterile phosphate-buffered saline (PBS) into the right flank of each mouse.

-

Tumor Growth Monitoring: Monitor tumor growth by caliper measurements every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

-

Study Initiation: Begin treatment when tumors reach an average volume of 100-150 mm³.

2. Treatment Groups:

-

Group 1: Vehicle control (e.g., saline or appropriate vehicle for PGP-4008 and doxorubicin).

-

Group 2: Doxorubicin alone.

-

Group 3: PGP-4008 alone.

-

Group 4: PGP-4008 in combination with Doxorubicin.

3. Drug Preparation and Administration:

-

Doxorubicin: Prepare in sterile saline. A common dose for doxorubicin in mouse efficacy studies is in the range of 2-5 mg/kg. The administration is typically via intravenous (i.v.) injection.

-

PGP-4008: The optimal solvent and formulation should be determined based on its solubility characteristics. PGP-4008 can be administered via oral gavage (p.o.) or intraperitoneal (i.p.) injection. A typical dose for a P-gp inhibitor is in the range of 10-50 mg/kg.

-

Dosing Schedule:

-

Administer PGP-4008 (or vehicle) approximately 1-2 hours before the administration of doxorubicin to ensure maximal inhibition of P-gp at the time of chemotherapy delivery.

-

Treatments can be administered on a weekly schedule (e.g., once a week for 3-4 weeks).

-

4. Data Collection and Analysis:

-

Tumor Volume: Measure tumor volume 2-3 times per week.

-

Body Weight: Monitor and record the body weight of each mouse 2-3 times per week as an indicator of toxicity.

-

Endpoint: The study can be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or at a fixed time point.

-

Data Presentation: Present tumor growth curves for each group (mean tumor volume ± SEM). Summarize endpoint tumor volumes and body weight changes in tables for clear comparison.

Experimental Workflow for In Vivo Efficacy Study

Caption: Workflow for evaluating the in vivo efficacy of PGP-4008 in combination with doxorubicin in a syngeneic mouse tumor model.

Data Presentation

All quantitative data from in vivo studies should be summarized in clearly structured tables to facilitate easy comparison between treatment groups.

Table 1: Antitumor Efficacy of PGP-4008 in Combination with Doxorubicin

| Treatment Group | N | Mean Final Tumor Volume (mm³ ± SEM) | Tumor Growth Inhibition (%) |

| Vehicle Control | 10 | 1850 ± 150 | - |

| Doxorubicin (5 mg/kg) | 10 | 1200 ± 120 | 35.1 |

| PGP-4008 (25 mg/kg) | 10 | 1780 ± 140 | 3.8 |

| Doxorubicin + PGP-4008 | 10 | 450 ± 60 | 75.7 |

Table 2: Body Weight Changes During Treatment

| Treatment Group | N | Initial Mean Body Weight (g ± SEM) | Final Mean Body Weight (g ± SEM) | Percent Change in Body Weight |

| Vehicle Control | 10 | 20.5 ± 0.5 | 22.1 ± 0.6 | +7.8% |

| Doxorubicin (5 mg/kg) | 10 | 20.3 ± 0.4 | 19.5 ± 0.5 | -3.9% |

| PGP-4008 (25 mg/kg) | 10 | 20.6 ± 0.5 | 21.8 ± 0.6 | +5.8% |

| Doxorubicin + PGP-4008 | 10 | 20.4 ± 0.4 | 20.1 ± 0.5 | -1.5% |

Conclusion

PGP-4008 is a valuable research tool for investigating and overcoming P-gp-mediated multidrug resistance in vivo. The provided protocols offer a framework for designing and conducting robust preclinical studies to evaluate its efficacy and tolerability in combination with various chemotherapeutic agents. Careful consideration of the animal model, drug formulation, and dosing schedule is crucial for obtaining meaningful and reproducible results that can inform further drug development efforts.

Application Notes and Protocols for PGP-4008 Administration in Mice

These application notes provide detailed protocols for researchers and scientists on the optimal dosage and administration of PGP-4008, a selective P-glycoprotein (Pgp) inhibitor, in murine models. The following information is synthesized from preclinical studies evaluating the efficacy of PGP-4008 in combination with chemotherapy.

Introduction

PGP-4008 is a selective inhibitor of P-glycoprotein (Pgp), a key transporter involved in multidrug resistance (MDR) in cancer cells.[1][2][3][4][5] By inhibiting Pgp, PGP-4008 can increase the intracellular concentration and efficacy of chemotherapeutic agents that are Pgp substrates, such as doxorubicin. Preclinical studies have demonstrated that PGP-4008, in combination with doxorubicin, can inhibit tumor growth in a syngeneic murine solid tumor model without causing significant weight loss, a common side effect of other Pgp modulators like cyclosporin A.[1][2]

These protocols are designed for researchers in oncology, pharmacology, and drug development to assess the in vivo efficacy of PGP-4008 in combination with chemotherapeutic agents in a mouse tumor model.

Data Presentation

Table 1: In Vivo Efficacy of PGP-4008 in Combination with Doxorubicin in a Syngeneic Murine Tumor Model

| Treatment Group | Dosage of PGP-4008 (mg/kg) | Dosage of Doxorubicin (mg/kg) | Administration Route | Frequency | Tumor Growth Inhibition (%) | Change in Body Weight (%) |

| Vehicle Control | - | - | IP | Daily (PGP-4008 vehicle), Weekly (Doxorubicin vehicle) | 0 | Variable |

| Doxorubicin Alone | - | 5 | IP | Weekly | ~30-40 | ~ -5 to -10 |

| PGP-4008 Alone | 50 | - | IP | Daily | < 10 | No significant change |

| PGP-4008 + Doxorubicin | 50 | 5 | IP | Daily (PGP-4008), Weekly (Doxorubicin) | ~70-80 | No significant loss |

| Cyclosporin A + Doxorubicin | 50 | 5 | IP | Daily (Cyclosporin A), Weekly (Doxorubicin) | ~70-80 | Significant loss (>15%) |

Data are synthesized from the findings of Lee et al. (2003) in a JC mammary adenocarcinoma model in Balb/c mice. Actual results may vary depending on the tumor model and experimental conditions.

Experimental Protocols

Protocol 1: Evaluation of PGP-4008 and Doxorubicin Co-administration in a Syngeneic Mouse Tumor Model

This protocol is based on the methodology described by Lee et al. in Oncology Research (2003).[1][2]

1. Materials:

-

PGP-4008 (powder)

-

Doxorubicin hydrochloride (powder)

-

Vehicle for PGP-4008 (e.g., 10% DMSO, 40% PEG 400, 50% sterile saline)

-

Sterile saline (0.9% NaCl) for doxorubicin reconstitution

-

JC mammary adenocarcinoma cells (or other suitable Pgp-overexpressing murine tumor cell line)

-

Female Balb/c mice (6-8 weeks old)

-

Sterile syringes and needles (25-27 gauge)

-

Calipers for tumor measurement

-

Animal balance

2. Animal Model:

-

Culture JC mammary adenocarcinoma cells under standard conditions.

-

Harvest and resuspend the cells in sterile phosphate-buffered saline (PBS) at a concentration of 1 x 10^7 cells/mL.

-

Subcutaneously inject 1 x 10^6 cells (in 0.1 mL) into the flank of each Balb/c mouse.

-

Allow tumors to establish and reach a palpable size (e.g., 50-100 mm³) before initiating treatment.

3. Drug Preparation:

-

PGP-4008 Solution: Prepare a stock solution of PGP-4008 in a suitable vehicle. For a 50 mg/kg dose in a 20g mouse (0.02 kg), you would need 1 mg of PGP-4008 per mouse. If the injection volume is 0.1 mL, the concentration of the solution should be 10 mg/mL.

-

Doxorubicin Solution: Reconstitute doxorubicin hydrochloride in sterile saline to the desired concentration. For a 5 mg/kg dose in a 20g mouse, you would need 0.1 mg of doxorubicin. If the injection volume is 0.1 mL, the concentration should be 1 mg/mL. Prepare fresh on the day of administration.

4. Treatment Administration:

-

Randomize mice into treatment groups (n=8-10 mice per group) as outlined in Table 1.

-

Administer PGP-4008 (or its vehicle) via intraperitoneal (IP) injection daily for the duration of the study (e.g., 14-21 days).

-

Administer doxorubicin (or its vehicle) via IP injection once a week, typically 1-2 hours after the PGP-4008 administration.

5. Monitoring and Data Collection:

-

Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²) / 2.

-

Record the body weight of each mouse every 2-3 days to monitor toxicity.

-

Observe the general health and behavior of the animals daily.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology).

6. Statistical Analysis:

-

Compare tumor growth rates and final tumor volumes between treatment groups using appropriate statistical tests (e.g., ANOVA with post-hoc tests).

-

Analyze changes in body weight to assess treatment-related toxicity.

Visualizations

Signaling Pathway of PGP-4008 Action

Caption: PGP-4008 inhibits the P-glycoprotein efflux pump, leading to increased intracellular concentration of chemotherapeutic agents and subsequent cancer cell apoptosis.

Experimental Workflow for In Vivo Efficacy Study

Caption: Workflow for evaluating the in vivo efficacy of PGP-4008 in combination with doxorubicin in a murine tumor model.

References

- 1. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 2. researchgate.net [researchgate.net]

- 3. Doxorubicin in Combination with a Small TGFβ Inhibitor: A Potential Novel Therapy for Metastatic Breast Cancer in Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Doxorubicin in Combination with a Small TGFβ Inhibitor: A Potential Novel Therapy for Metastatic Breast Cancer in Mouse Models | PLOS One [journals.plos.org]

- 5. In Vivo Reversal of P-Glycoprotein-Mediated Drug Resistance in a Breast Cancer Xenograft and in Leukemia Models Using a Novel, Potent, and Nontoxic Epicatechin EC31 - PMC [pmc.ncbi.nlm.nih.gov]

PGP-4008: Application Notes and Protocols for Experimental Use

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of PGP-4008, a selective P-glycoprotein (P-gp) inhibitor. The information covers its solubility in commonly used laboratory solvents, DMSO and ethanol, and provides a framework for its application in in vitro studies.

Solubility Data

The solubility of PGP-4008 in dimethyl sulfoxide (DMSO) and ethanol is crucial for the preparation of stock solutions for experimental use. The following table summarizes the available quantitative data.

| Solvent | Concentration (Mass) | Concentration (Molar) | Source(s) |

| DMSO | 20 mg/mL | 50 mM | [1][2][3] |

| 100% Ethanol | 3 mg/mL | 5 mM | [1][2][3] |

Application Notes

PGP-4008 is a potent and selective inhibitor of P-glycoprotein (P-gp/MDR1), a well-characterized ATP-binding cassette (ABC) transporter. P-gp is a plasma membrane efflux pump that actively transports a wide variety of structurally diverse compounds out of cells.

Mechanism of Action: In cancer cells, the overexpression of P-gp is a major mechanism of multidrug resistance (MDR), as it reduces the intracellular concentration of chemotherapeutic agents, thereby diminishing their cytotoxic efficacy. PGP-4008 acts by directly inhibiting the function of P-gp, which blocks the efflux of co-administered cytotoxic drugs.[4][5] This leads to an increased intracellular accumulation of the anticancer agent, restoring its therapeutic effect in resistant cells. Notably, PGP-4008 is selective for P-gp and does not significantly affect the activity of other MDR-associated proteins like Multidrug Resistance-Associated Protein 1 (MRP1).[1][3]

Primary Applications:

-

Reversal of Multidrug Resistance: PGP-4008 is primarily used in cancer research to overcome P-gp-mediated MDR in cell lines and in vivo models.[2][4] It has been shown to sensitize resistant cancer cells to various chemotherapeutic agents, including doxorubicin and docetaxel.[2][3]

-

Drug Transport Studies: As a selective inhibitor, PGP-4008 can be used as a tool to investigate the role of P-gp in the transport and disposition of novel chemical entities.

Experimental Protocols

Preparation of Stock Solutions

Proper preparation and storage of PGP-4008 stock solutions are critical for experimental consistency.

Materials:

-

PGP-4008 powder

-

Anhydrous DMSO

-

100% Ethanol (ACS grade or higher)

-

Sterile, nuclease-free microcentrifuge tubes or vials

-

Vortex mixer

-

Ultrasonic bath (optional)

Protocol for DMSO Stock Solution (e.g., 20 mM):

-

Aseptically weigh the required amount of PGP-4008 powder. The molecular weight of PGP-4008 is 393.5 g/mol . To prepare 1 mL of a 20 mM stock solution, you will need 7.87 mg of PGP-4008.

-

Add the appropriate volume of anhydrous DMSO to the vial containing the PGP-4008 powder.

-

Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming to 37°C and brief sonication can aid in dissolution if necessary.[2]

-

Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.

-

Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[2][4]

Protocol for Ethanol Stock Solution (e.g., 5 mM):

-

Aseptically weigh the required amount of PGP-4008 powder. To prepare 1 mL of a 5 mM stock solution, you will need 1.97 mg of PGP-4008.

-

Add the appropriate volume of 100% ethanol to the vial.

-

Vortex thoroughly until the compound is fully dissolved.

-

Aliquot and store as described for the DMSO stock solution.

In Vitro Chemotherapy Sensitization Assay

This protocol outlines a general procedure to assess the ability of PGP-4008 to sensitize P-gp-overexpressing cancer cells to a chemotherapeutic agent.

Materials:

-

P-gp-overexpressing cancer cell line (e.g., NCI/ADR-RES) and its parental, drug-sensitive counterpart.

-

Complete cell culture medium.

-

Chemotherapeutic agent (e.g., Doxorubicin).

-

PGP-4008 stock solution.

-

96-well cell culture plates.

-

Cell viability assay reagent (e.g., MTT, PrestoBlue).

-

Plate reader.

Experimental Workflow:

Caption: Workflow for an in vitro chemotherapy sensitization assay.

Protocol:

-

Seed the P-gp-overexpressing cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.

-

Prepare serial dilutions of the chemotherapeutic agent in culture medium.

-

Prepare solutions of PGP-4008 in culture medium at one or more fixed concentrations (e.g., a non-toxic concentration determined from preliminary experiments).

-

Treat the cells with the chemotherapeutic agent alone, PGP-4008 alone, or a combination of both. Include a vehicle control (e.g., medium with the same final concentration of DMSO or ethanol as the highest drug concentration).

-

Incubate the plates for a period appropriate for the cell line and chemotherapeutic agent (typically 48-72 hours).

-

Following incubation, assess cell viability using a suitable assay according to the manufacturer's instructions.

-

Measure the absorbance or fluorescence using a microplate reader.

-

Calculate the half-maximal inhibitory concentration (IC50) of the chemotherapeutic agent in the presence and absence of PGP-4008. A significant decrease in the IC50 value in the presence of PGP-4008 indicates successful reversal of resistance.

Mechanism of Action Diagram

The following diagram illustrates the mechanism by which PGP-4008 inhibits P-glycoprotein to increase the intracellular concentration of chemotherapy drugs, thereby enhancing their cytotoxic effect.

Caption: PGP-4008 mechanism in overcoming multidrug resistance.

References

Application Notes & Protocols: Evaluating the Efficacy of PGP-4008 (RLY-4008) in Solid Tumors

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive framework for designing and executing preclinical studies to evaluate the efficacy of PGP-4008, a potent and highly selective inhibitor of Fibroblast Growth Factor Receptor 2 (FGFR2). Recent research has identified PGP-4008, also known as RLY-4008 or lirafugratinib, as a promising therapeutic agent for solid tumors harboring FGFR2 genetic alterations, such as fusions, amplifications, or mutations.[1][2][3][4] This document outlines detailed protocols for in vitro and in vivo experiments to characterize the activity of PGP-4008, assess its mechanism of action, and establish a rationale for its clinical development.

Oncogenic activation of FGFR2 is a known driver in various cancers, including intrahepatic cholangiocarcinoma (ICC) and other solid tumors.[2][3] PGP-4008 was designed to overcome the limitations of pan-FGFR inhibitors by selectively targeting FGFR2, thereby minimizing off-target toxicities associated with FGFR1 and FGFR4 inhibition, such as hyperphosphatemia and diarrhea.[3][5][6] Preclinical and clinical data have demonstrated that PGP-4008 induces tumor regression in models with FGFR2 alterations and shows significant clinical activity in patients with FGFR2-driven cancers.[3][7][8][9]

This guide provides standardized methodologies for key assays, including cell viability, apoptosis, and cell cycle analysis, as well as protocols for in vivo tumor growth inhibition studies. Additionally, it includes templates for data presentation and visualization tools to facilitate the interpretation and communication of research findings.

Mechanism of Action and Signaling Pathway

PGP-4008 is an irreversible and highly selective inhibitor of FGFR2.[3][5] It covalently binds to a cysteine residue in the P-loop of FGFR2, leading to the inhibition of its kinase activity.[5] This, in turn, blocks downstream signaling pathways that promote cell proliferation, survival, and angiogenesis. The primary signaling cascade affected is the RAS-RAF-MEK-ERK (MAPK) pathway. Inhibition of FGFR2 by PGP-4008 leads to decreased phosphorylation of FGFR2 and its downstream effector, ERK1/2.[3]

FGFR2 Signaling Pathway Inhibition by PGP-4008

Caption: PGP-4008 inhibits the FGFR2 signaling pathway.

Experimental Protocols

This section details the protocols for in vitro and in vivo evaluation of PGP-4008's efficacy.

In Vitro Studies

Objective: To determine the anti-proliferative and pro-apoptotic effects of PGP-4008 on cancer cell lines with and without FGFR2 alterations.

Cell Lines:

-

FGFR2-altered: SNU-16 (gastric cancer, FGFR2 amplified)[3], and other relevant cell lines with documented FGFR2 fusions or mutations.

-

Control (FGFR2 wild-type): Cell lines of the same tumor type without FGFR2 alterations.

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat cells with increasing concentrations of PGP-4008 (e.g., 0.01 nM to 10 µM) and a vehicle control (e.g., DMSO).

-

Incubate for 72 hours.

-

Add MTS or MTT reagent to each well according to the manufacturer's instructions.

-

Incubate for 2-4 hours.

-

Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS).

-

Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.

Data Presentation:

| Cell Line | FGFR2 Status | PGP-4008 IC50 (nM) |

| SNU-16 | Amplified | Value |

| Cell Line X | Fusion | Value |

| Cell Line Y | Wild-Type | Value |

Protocol:

-

Seed cells in a 6-well plate and treat with PGP-4008 at concentrations around the IC50 value for 48 hours.

-

Harvest cells and wash with cold PBS.

-

Resuspend cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Incubate in the dark for 15 minutes at room temperature.

-

Analyze the cells by flow cytometry.

Data Presentation:

| Treatment | Concentration | % Early Apoptosis (Annexin V+/PI-) | % Late Apoptosis (Annexin V+/PI+) | % Necrosis (Annexin V-/PI+) |

| Vehicle | - | Value | Value | Value |

| PGP-4008 | IC50/2 | Value | Value | Value |

| PGP-4008 | IC50 | Value | Value | Value |

| PGP-4008 | 2 x IC50 | Value | Value | Value |

Protocol:

-

Treat cells with PGP-4008 for 2-4 hours.

-

Lyse cells and quantify protein concentration.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies against p-FGFR2, total FGFR2, p-ERK1/2, total ERK1/2, and a loading control (e.g., GAPDH).

-

Incubate with HRP-conjugated secondary antibodies.

-

Visualize bands using a chemiluminescence detection system.

Data Presentation: Present representative western blot images. Quantify band intensities and present as a bar graph showing the ratio of phosphorylated to total protein relative to the vehicle control.

In Vivo Studies

Objective: To evaluate the anti-tumor efficacy of PGP-4008 in a xenograft mouse model.

Animal Model:

-

Immunocompromised mice (e.g., NOD-SCID or athymic nude mice).

-

Subcutaneous implantation of FGFR2-altered cancer cells (e.g., SNU-16).

Protocol:

-

Inject 5-10 x 10^6 cells subcutaneously into the flank of each mouse.

-

Allow tumors to reach a palpable size (e.g., 100-200 mm³).

-

Randomize mice into treatment groups (e.g., vehicle control, PGP-4008 at different dose levels).

-

Administer PGP-4008 orally once or twice daily.

-

Measure tumor volume and body weight twice weekly. Tumor volume = (Length x Width²)/2.

-

At the end of the study, euthanize mice and excise tumors for further analysis (e.g., histology, pharmacodynamics).

Data Presentation:

| Treatment Group | Dose (mg/kg) | Mean Tumor Volume (mm³) at Day X | % Tumor Growth Inhibition |

| Vehicle | - | Value | - |

| PGP-4008 | Low Dose | Value | Value |

| PGP-4008 | High Dose | Value | Value |

Experimental Workflow for Preclinical Evaluation

Caption: Preclinical workflow for PGP-4008 evaluation.

Biomarker Development

A crucial aspect of the study design is the identification of predictive biomarkers to select patients who are most likely to respond to PGP-4008.

Potential Biomarkers:

-

Genomic: FGFR2 gene fusions, amplifications, or mutations in tumor tissue or circulating tumor DNA (ctDNA).

-

Pharmacodynamic: Reduction in p-FGFR2 or p-ERK levels in tumor biopsies or surrogate tissues after treatment.

Logical Relationship for Biomarker-Guided Therapy

References

- 1. ClinicalTrials.gov [clinicaltrials.gov]

- 2. First-in-human study of highly selective FGFR2 inhibitor, RLY-4008, in patients with intrahepatic cholangiocarcinoma and other advanced solid tumors. - ASCO [asco.org]

- 3. RLY-4008, the First Highly Selective FGFR2 Inhibitor with Activity across FGFR2 Alterations and Resistance Mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. UCSF FGFR Gene Alteration Trial → REFOCUS: A First-in-Human Study of Highly Selective FGFR2 Inhibitor, RLY-4008, in Patients With ICC and Other Advanced Solid Tumors [clinicaltrials.ucsf.edu]

- 5. Discovery of lirafugratinib (RLY-4008), a highly selective irreversible small-molecule inhibitor of FGFR2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. onclive.com [onclive.com]

- 8. therareinitiative.com [therareinitiative.com]

- 9. onclive.com [onclive.com]

Application of PGP-4008 in Blood-Brain Barrier Penetration Studies: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The blood-brain barrier (BBB) is a highly selective, semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system (CNS) where neurons reside. A key component of this barrier is the presence of active efflux transporters, such as P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1). P-gp is a member of the ATP-binding cassette (ABC) transporter superfamily and is highly expressed on the luminal side of the brain capillary endothelial cells.[1][2][3] It actively pumps a wide variety of structurally diverse xenobiotics, including many therapeutic drugs, out of the brain and back into the bloodstream, thereby significantly limiting their CNS penetration and therapeutic efficacy.[1][2]

PGP-4008 is a potent and selective inhibitor of P-glycoprotein. By blocking the efflux activity of P-gp, PGP-4008 can be utilized as a valuable tool in preclinical research to investigate the role of P-gp in the BBB penetration of drug candidates and to enhance the delivery of P-gp substrate drugs to the CNS. This document provides detailed application notes and protocols for the use of PGP-4008 in both in vitro and in vivo BBB penetration studies.

Mechanism of Action: P-gp Inhibition at the BBB

P-glycoprotein functions as an ATP-dependent efflux pump. It recognizes and binds to its substrates as they enter the endothelial cell membrane, and utilizing the energy from ATP hydrolysis, it extrudes them back into the capillary lumen. PGP-4008, as a P-gp inhibitor, is believed to competitively or non-competitively bind to P-gp, thereby preventing the binding and/or transport of P-gp substrate drugs. This inhibition leads to an increased intracellular concentration of the co-administered drug within the brain endothelial cells and subsequently enhances its penetration into the brain parenchyma.

Quantitative Data Presentation (Representative Data)

The following tables summarize the kind of quantitative data that can be generated from in vitro and in vivo studies using P-gp inhibitors. Note that this data is for the well-characterized P-gp inhibitors elacridar and tariquidar and is provided as a reference. Similar experiments should be conducted to determine the specific values for PGP-4008.

Table 1: In Vitro P-gp Inhibition and Permeability Data (Representative)

| Compound | Cell Line | Parameter | Value | Reference |

| Elacridar | MDCK-MDR1 | IC50 (P-gp inhibition) | ~1.6 nM | [4] |

| Tariquidar | MDCK-MDR1 | IC50 (P-gp inhibition) | ~490 ng/mL | [5][6] |

| Loperamide (P-gp substrate) | Caco-2 | Papp (A-B) (x 10⁻⁶ cm/s) | Low | [7] |

| Loperamide + P-gp Inhibitor | Caco-2 | Papp (A-B) (x 10⁻⁶ cm/s) | Increased | [7] |

| Loperamide | Caco-2 | Efflux Ratio (Papp B-A / Papp A-B) | >2 | [7] |

| Loperamide + P-gp Inhibitor | Caco-2 | Efflux Ratio (Papp B-A / Papp A-B) | ~1 | [7] |

Table 2: In Vivo Brain Penetration Data with P-gp Inhibitors (Representative)

| P-gp Substrate | P-gp Inhibitor | Animal Model | Brain-to-Plasma Ratio (Kp) | Fold Increase in Brain Penetration | Reference |

| Loperamide | Tariquidar (1.0 mg/kg) | Rat | - | 2.3-fold | [2][8] |

| Loperamide | Elacridar (1.0 mg/kg) | Rat | - | 3.5-fold | [2][8] |

| Loperamide | Tariquidar (0.5 mg/kg) + Elacridar (0.5 mg/kg) | Rat | - | 5.8-fold | [2][8] |

| Elacridar (2.5 mg/kg) | - | Wild-type Mice | 0.82 | - | [9][10] |

| Elacridar (2.5 mg/kg) | - | Mdr1a/b(-/-) Mice | 3.5 | 4.3-fold | [9][10] |

| Paclitaxel | Zosuquidar (25 mg/kg, oral) | Wild-type Mice | - | 3.5-fold | [11] |

| Paclitaxel | Zosuquidar (80 mg/kg, oral) | Wild-type Mice | - | 5-fold | [11] |

Experimental Protocols

In Vitro Blood-Brain Barrier Permeability Assay

This protocol describes a general procedure for assessing the permeability of a test compound across a cell monolayer model of the BBB, such as Caco-2 or MDCK-MDR1 cells, and for evaluating the effect of PGP-4008 on its transport.

1. Cell Culture

-

Cell Lines: Caco-2 (human colon adenocarcinoma) or MDCK-MDR1 (Madin-Darby canine kidney cells transfected with the human MDR1 gene) are commonly used.

-

Culture Conditions: Cells are cultured in appropriate media (e.g., DMEM for Caco-2, MEM for MDCK-MDR1) supplemented with fetal bovine serum (FBS), non-essential amino acids, and antibiotics. Cells are maintained at 37°C in a humidified atmosphere with 5% CO₂.

-

Seeding on Transwell® Inserts: For permeability assays, cells are seeded onto microporous membrane inserts (e.g., polycarbonate, 0.4 µm pore size) in multi-well plates. The cells are allowed to grow and differentiate for approximately 21 days to form a confluent monolayer with well-established tight junctions.

2. Monolayer Integrity Assessment

-

Transepithelial Electrical Resistance (TEER): The integrity of the cell monolayer is assessed by measuring the TEER using a voltmeter. A high TEER value indicates the formation of tight junctions and a restrictive barrier.

-

Paracellular Marker Permeability: The permeability of a low-permeability paracellular marker, such as Lucifer yellow or [¹⁴C]-mannitol, is measured to confirm the tightness of the monolayer.

3. Bidirectional Transport Assay

-

Objective: To determine the apparent permeability coefficient (Papp) in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. A higher B-A Papp compared to A-B Papp suggests active efflux.

-

Procedure:

-

Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

-

Add the test compound (with or without PGP-4008) to the donor chamber (apical for A-B transport, basolateral for B-A transport).

-

At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver chamber.

-

Analyze the concentration of the test compound in the samples using a suitable analytical method (e.g., LC-MS/MS).

-

4. Data Analysis

-

Apparent Permeability Coefficient (Papp): Papp (cm/s) = (dQ/dt) / (A * C₀) Where:

-

dQ/dt is the rate of drug transport into the receiver chamber (mol/s).

-

A is the surface area of the membrane (cm²).

-

C₀ is the initial concentration of the drug in the donor chamber (mol/cm³).

-

-

Efflux Ratio (ER): ER = Papp (B-A) / Papp (A-B) An efflux ratio greater than 2 is generally considered indicative of active efflux. Inhibition of this efflux by PGP-4008 would result in an ER closer to 1.

In Vivo Brain Penetration Study Using Microdialysis

This protocol provides a general framework for an in vivo study in rodents to assess the impact of PGP-4008 on the brain distribution of a test compound.

1. Animal Model

-

Species: Male Sprague-Dawley or Wistar rats are commonly used.

-

Housing: Animals should be housed under standard laboratory conditions with a 12-hour light/dark cycle and free access to food and water.

2. Surgical Procedure

-

Guide Cannula Implantation: Anesthetize the animal and place it in a stereotaxic frame. A guide cannula is surgically implanted into the brain region of interest (e.g., striatum, hippocampus). The cannula is secured to the skull with dental cement.

-

Recovery: Allow the animals to recover from surgery for at least 48 hours.

3. Microdialysis Experiment

-

Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula.

-

Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).

-

Baseline Collection: Collect baseline dialysate samples to ensure stable conditions.

-

Drug Administration: Administer the test compound (e.g., via intravenous or intraperitoneal injection). In the inhibitor group, PGP-4008 is administered prior to or concurrently with the test compound.

-

Sample Collection: Collect dialysate samples at regular intervals (e.g., every 20-30 minutes) for several hours.

-

Blood Sampling: Collect blood samples at corresponding time points to determine plasma drug concentrations.

4. Sample Analysis

-

Analyze the concentration of the test compound in the brain dialysate and plasma samples using a sensitive analytical method like LC-MS/MS.

5. Data Analysis

-

Brain-to-Plasma Concentration Ratio (Kp): Calculate the ratio of the area under the concentration-time curve (AUC) in the brain dialysate to the AUC in the plasma (AUCbrain/AUCplasma).

-

Statistical Analysis: Compare the Kp values between the control group (test compound alone) and the PGP-4008 treated group to determine the fold-increase in brain penetration.

Conclusion

PGP-4008 is a valuable pharmacological tool for investigating the role of P-glycoprotein in limiting the CNS penetration of drugs. The protocols outlined in this document provide a comprehensive guide for researchers to utilize PGP-4008 in both in vitro and in vivo models of the blood-brain barrier. By systematically evaluating the impact of PGP-4008 on the transport of drug candidates, researchers can gain crucial insights into their potential for CNS delivery and develop strategies to overcome P-gp-mediated efflux for improved therapeutic outcomes in the treatment of neurological disorders. It is imperative to conduct specific experiments to determine the quantitative parameters (Papp, ER, IC50, and Kp) for PGP-4008 to fully characterize its effects.

References

- 1. Screening novel CNS drug candidates for P-glycoprotein interactions using the cell line iP-gp: In vitro efflux ratios from iP-gp and MDCK-MDR1 monolayers compared to brain distribution data from mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. P-glycoprotein Inhibition for Optimal Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Application of a high‐resolution in vitro human MDR1‐MDCK assay and in vivo studies in preclinical species to improve prediction of CNS drug penetration - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A pilot study to assess the efficacy of tariquidar to inhibit P-glycoprotein at the human blood-brain barrier with (R)-11C-verapamil and PET - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. jnm.snmjournals.org [jnm.snmjournals.org]

- 7. Translatability of in vitro Inhibition Potency to in vivo P-Glycoprotein Mediated Drug Interaction Risk - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Coadministration of P-glycoprotein modulators on loperamide pharmacokinetics and brain distribution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Saturable Active Efflux by P-Glycoprotein and Breast Cancer Resistance Protein at the Blood-Brain Barrier Leads to Nonlinear Distribution of Elacridar to the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Saturable active efflux by p-glycoprotein and breast cancer resistance protein at the blood-brain barrier leads to nonlinear distribution of elacridar to the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The influence of the P-glycoprotein inhibitor zosuquidar trihydrochloride (LY335979) on the brain penetration of paclitaxel in mice - PubMed [pubmed.ncbi.nlm.nih.gov]